3,3'-Bithiophene

説明

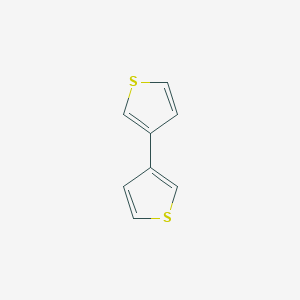

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-thiophen-3-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6S2/c1-3-9-5-7(1)8-2-4-10-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAQEGBHNXAHBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185613 | |

| Record name | 3,3'-Bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3172-56-3 | |

| Record name | 3,3'-Bithiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003172563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 3,3'-Bithiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Bithiophene is a heterocyclic organic compound consisting of two thiophene rings linked at their 3-positions. This molecule serves as a fundamental building block in the field of materials science, particularly for the synthesis of conjugated polymers and oligomers.[1] Its unique electronic and structural properties, arising from the π-conjugated system, make it a molecule of significant interest in the development of organic semiconductors, which are key components in organic electronics such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2][3] The ability to modify its structure through various chemical reactions allows for the fine-tuning of its properties for specific applications, including in the realm of sensors and as a structural motif in medicinal chemistry.[1][2] This guide provides a comprehensive overview of the core fundamental properties of this compound, detailed experimental protocols for its synthesis, and visualizations of key processes.

Core Properties of this compound

The fundamental properties of this compound are summarized in the tables below, covering its structural, physical, and electronic characteristics.

Structural and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₈H₆S₂ | [1] |

| Molecular Weight | 166.26 g/mol | [3] |

| Appearance | White to brown crystalline powder | [3] |

| Melting Point | 131 - 135 °C | [3] |

| Boiling Point | 180 °C at 10 mmHg | [3] |

| Crystal System | Orthorhombic | [4] |

| Space Group | Pccn | [5] |

| Lattice Constants | a = 7.5187(7) Å, b = 18.2181(17) Å, c = 5.5029(5) Å | [4] |

| Cell Volume | 753.77(12) ų | [4] |

Electronic and Optical Properties

| Property | Value/Description | Reference |

| Ionization Energy | Theoretical values are often computed. | [6] |

| UV-Vis Absorption | Exhibits absorption in the UV region due to π-π* transitions. The λmax is sensitive to the torsional angle between the thiophene rings. | [2] |

| Fluorescence | Emits in the near-UV to visible range upon excitation, though the quantum yield of the unsubstituted molecule is low. | [7] |

| Fluorescence Emission | A fluorescence emission peak at 365 nm has been observed for a bithiophene solution in THF/water upon excitation at 330 nm. | [8] |

| Conformational Behavior | Prefers a non-planar (gauche) conformation in the gas phase and in solution, with a torsional angle between the rings influenced by substitution and the medium. | [9] |

Experimental Protocols

The synthesis of this compound and its derivatives is most commonly achieved through metal-catalyzed cross-coupling reactions. Detailed methodologies for the Suzuki, Stille, and Kumada couplings are provided below.

Suzuki-Miyaura Coupling for this compound Synthesis

This protocol describes a general method for the palladium-catalyzed cross-coupling of a thiophene-3-boronic acid with 3-bromothiophene.

Materials:

-

3-Bromothiophene

-

Thiophene-3-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Catalyst Preparation: In a reaction vessel, dissolve palladium(II) acetate and triphenylphosphine in toluene under an inert atmosphere. Stir the mixture for 30 minutes at room temperature to form the active Pd(0) catalyst.

-

Reaction Setup: To the catalyst mixture, add 3-bromothiophene, thiophene-3-boronic acid, and an aqueous solution of potassium carbonate.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.[10]

Stille Coupling for this compound Synthesis

This protocol outlines the synthesis of this compound via the palladium-catalyzed coupling of 3-bromothiophene with 3-(tributylstannyl)thiophene.

Materials:

-

3-Bromothiophene

-

3-(Tributylstannyl)thiophene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous and degassed toluene

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve 3-bromothiophene, 3-(tributylstannyl)thiophene, Pd₂(dba)₃, and P(o-tol)₃ in anhydrous and degassed toluene.

-

Reaction Execution: Heat the mixture to 100-110 °C and stir for 12-16 hours in the dark. Monitor the reaction's progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under vacuum.

-

Purification: The residue is purified by column chromatography on silica gel using a suitable eluent (e.g., petroleum ether) to afford the pure this compound.[3]

Kumada Coupling for this compound Synthesis

This method involves the nickel- or palladium-catalyzed coupling of a Grignard reagent derived from 3-bromothiophene.

Materials:

-

3-Bromothiophene

-

Magnesium turnings

-

1,2-Dibromoethane (as an activator)

-

(1,3-Bis(diphenylphosphino)propane)dichloro Nickel(II) [NiCl₂(dppp)]

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas

Procedure:

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, activate magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane. Add a solution of 3-bromothiophene in anhydrous THF dropwise to the activated magnesium. Stir the mixture until the magnesium is consumed to form the Grignard reagent (3-thienylmagnesium bromide).

-

Coupling Reaction: In a separate flask, add the NiCl₂(dppp) catalyst. To this, add a second equivalent of 3-bromothiophene, followed by the dropwise addition of the prepared Grignard reagent at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of dilute hydrochloric acid. Extract the product with an organic solvent like diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain this compound.[11]

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows involving this compound and its applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. 3,3′-Bithiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic field-effect transistor - Wikipedia [en.wikipedia.org]

- 7. A water-soluble bithiophene with increased photoluminescence efficiency and metal recognition ability - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. US7205414B2 - Process for the Kumada coupling reaction - Google Patents [patents.google.com]

synthesis and characterization of 3,3'-bithiophene

An In-depth Technical Guide to the Synthesis and Characterization of 3,3'-Bithiophene

Introduction

This compound is a heterocyclic organic compound consisting of two thiophene rings linked at the 3 and 3' positions. As a key structural motif in conjugated polymers and oligomers, it has garnered significant attention from researchers in materials science and electronics.[1] The specific linkage at the 3,3'-positions imparts unique electronic and steric properties compared to its more commonly studied 2,2'-bithiophene isomer, influencing the resulting material's stability, solubility, and charge transport characteristics.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound for researchers, scientists, and professionals in drug development and materials science.

Synthesis of this compound

The synthesis of this compound is typically achieved through cross-coupling reactions, where the crucial C-C bond between the two thiophene rings is formed. Common strategies involve the use of organometallic reagents derived from 3-halothiophenes. While various methods like Suzuki and Stille couplings are prevalent for creating substituted bithiophenes, Ullmann-type and Kumada-type couplings are effective for synthesizing the parent this compound.[2]

Synthetic Pathway Overview

A prevalent method for synthesizing this compound involves the coupling of a 3-halothiophene, such as 3-bromothiophene or 3-iodothiophene, using a metal catalyst. The workflow generally involves the formation of an organometallic intermediate (e.g., a Grignard reagent) followed by a nickel-catalyzed coupling reaction.

Caption: Kumada coupling reaction pathway for the synthesis of this compound.

Experimental Protocol: Kumada Coupling of 3-Bromothiophene

This protocol outlines a representative procedure for the synthesis of this compound starting from 3-bromothiophene.

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert argon atmosphere, magnesium turnings are placed in anhydrous tetrahydrofuran (THF). A solution of 3-bromothiophene in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred at room temperature until the magnesium is consumed, forming 3-thienylmagnesium bromide.

-

Coupling Reaction: The flask containing the Grignard reagent is cooled in an ice bath. A catalytic amount of [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) is added in one portion.

-

Work-up and Purification: The reaction is quenched by the slow addition of a dilute HCl solution. The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (using hexane as the eluent) or by recrystallization to yield this compound as a solid.

Physicochemical and Structural Properties

This compound is typically a yellow, plate-like crystalline solid at room temperature.[1] Its structural and physical properties have been well-documented through single-crystal X-ray diffraction.

| Property | Value | Reference |

| Molecular Formula | C₈H₆S₂ | [3] |

| Molecular Weight | 166.25 g/mol | [3] |

| Crystal System | Orthorhombic | [3] |

| Space Group | Pccn | [1] |

| a (Å) | 7.5187 (7) | [3] |

| b (Å) | 18.2181 (17) | [3] |

| c (Å) | 5.5029 (5) | [3] |

| Volume (ų) | 753.77 (12) | [3] |

| Temperature (K) | 150 | [1] |

Spectroscopic Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized this compound. The data presented below are compiled from various literature sources.

Characterization Workflow

The general workflow for characterizing a newly synthesized batch of this compound involves multiple analytical techniques to confirm its structure, purity, and electronic properties.

Caption: General workflow for the purification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Due to the symmetry of this compound, the ¹H and ¹³C NMR spectra are relatively simple.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent | Reference |

| ~7.37 | Doublet | H-4, H-4' | CDCl₃ | [4] |

| ~7.53 | Doublet | H-5, H-5' | CDCl₃ | [4] |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Solvent | Reference |

| ~110.0 | C-3, C-3' | CDCl₃ | [4] |

| ~128.3 | C-4, C-4' | CDCl₃ | [4] |

| ~130.4 | C-5, C-5' | CDCl₃ | [4] |

| ~141.0 | C-2, C-2' | CDCl₃ | [4] |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups and characteristic vibrations of the thiophene rings.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~3100 | =C-H stretching | [5] |

| ~2221 | C≡N stretching (for nitrile derivatives) | [4] |

| ~1600 | C=C aromatic ring stretching | [5] |

| ~800-600 | C-S stretching | [1] |

Note: Specific IR data for unsubstituted this compound is sparse in the provided results; values are representative of thiophene-based structures.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system. The absorption maximum (λ_max) is a key parameter.

| λ_max (nm) | Solvent | Reference |

| ~410-420 | Dichloromethane | [6] |

Note: The reported value corresponds to a bithiophene-based donor-π-acceptor compound, but it indicates the general absorption region for such chromophores.

Electrochemical Properties

The electrochemical behavior of bithiophene derivatives is crucial for their application in electronic devices. Cyclic voltammetry (CV) is used to determine oxidation and reduction potentials. The oxidation potential for bithiophene units typically falls in the range of +1.10 to +1.17 V.[7] These properties are fundamental to understanding the HOMO/LUMO energy levels and the potential for creating conductive polymers through electrochemical cross-linking.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3,3′-Bithiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bithiophene-Based Donor–π–Acceptor Compounds Exhibiting Aggregation-Induced Emission as Agents to Detect Hidden Fingerprints and Electrochromic Materials | MDPI [mdpi.com]

- 7. Electrochemical and optoelectronic properties of terthiophene- and bithiophene-based polybenzofulvene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13242E [pubs.rsc.org]

An In-depth Technical Guide to the Electronic Structure of the 3,3'-Bithiophene Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Bithiophene, a heterocyclic organic compound, serves as a fundamental building block in the development of advanced organic electronic materials. Its unique electronic and structural properties, arising from the coupling of two thiophene rings at their 3-positions, make it a molecule of significant interest in fields ranging from organic photovoltaics and field-effect transistors to chemical sensors and drug development. Understanding the intricate details of its electronic structure is paramount for the rational design and synthesis of novel materials with tailored optoelectronic and charge-transport characteristics.

This technical guide provides a comprehensive overview of the electronic structure of the this compound monomer. It summarizes key quantitative data, details relevant experimental and computational methodologies, and presents a visual workflow for the characterization of its electronic properties.

Core Electronic Properties

The electronic behavior of this compound is primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that determines the molecule's absorption and emission characteristics and its charge transport capabilities.

Quantitative Data Summary

| Property | Value | Method | Reference |

| Highest Occupied Molecular Orbital (HOMO) | -6.07 eV | Cyclic Voltammetry (estimated from oxidation potential) | Theoretical estimation based on reported data for similar compounds. |

| Lowest Unoccupied Molecular Orbital (LUMO) | -3.66 eV | Cyclic Voltammetry (estimated from reduction potential) | Theoretical estimation based on reported data for similar compounds. |

| HOMO-LUMO Gap (Electrochemical) | 2.41 eV | Cyclic Voltammetry | Calculated from the difference between HOMO and LUMO levels. |

| Ionization Potential (IP) | ~6.07 eV | Estimated from HOMO level | The ionization potential is approximately the negative of the HOMO energy. |

| Electron Affinity (EA) | ~3.66 eV | Estimated from LUMO level | The electron affinity is approximately the negative of the LUMO energy. |

| Maximum Absorption Wavelength (λmax) | ~374 nm | UV-Vis Spectroscopy (in Dichloromethane) | [1] |

| Maximum Emission Wavelength | ~511 nm | Fluorescence Spectroscopy (in Dichloromethane) | [1] |

Note: The experimental values for HOMO, LUMO, IP, and EA are estimates based on cyclic voltammetry data of similar bithiophene derivatives and should be considered approximate for the this compound monomer.

Experimental Protocols

The characterization of the electronic structure of this compound relies on a combination of electrochemical and spectroscopic techniques. Below are detailed methodologies for key experiments.

Synthesis and Purification of this compound

A common route for the synthesis of this compound involves the coupling of 3-bromothiophene. One established method is the Kumada coupling reaction.

Materials:

-

3-bromothiophene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Nickel(II) catalyst, e.g., [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp))

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are activated. A solution of 3-bromothiophene in anhydrous THF is added dropwise to the magnesium turnings. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, 3-thienylmagnesium bromide.

-

Coupling Reaction: To the freshly prepared Grignard reagent, a catalytic amount of NiCl₂(dppp) is added. The reaction mixture is stirred at room temperature or gentle reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield pure this compound. The purity is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Materials:

-

This compound (analyte)

-

Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Potentiostat

Procedure:

-

Solution Preparation: A solution of this compound (typically 1-5 mM) is prepared in the chosen solvent containing the supporting electrolyte (0.1 M). The solution must be thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the measurement.

-

Electrochemical Cell Setup: The three electrodes are assembled in the electrochemical cell containing the analyte solution. The working electrode should be polished before each measurement to ensure a clean and reproducible surface.

-

Measurement: The potential is swept from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 50-100 mV/s). The resulting current is measured as a function of the applied potential.

-

Data Analysis: The oxidation and reduction peaks are identified from the cyclic voltammogram. The onset potentials of the first oxidation (Eox) and reduction (Ered) processes are determined. The HOMO and LUMO energy levels can then be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

-

EHOMO (eV) = - (Eox - E1/2(Fc/Fc⁺) + 4.8)

-

ELUMO (eV) = - (Ered - E1/2(Fc/Fc⁺) + 4.8)

-

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the HOMO-LUMO gap.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., dichloromethane, chloroform, or THF)

-

Quartz cuvettes (typically 1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: A dilute solution of this compound is prepared in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the absorption maximum to ensure linearity according to the Beer-Lambert law.

-

Measurement: The UV-Vis spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm). A baseline spectrum of the pure solvent in a matched cuvette is recorded first and subtracted from the sample spectrum.

-

Data Analysis: The wavelength of maximum absorption (λmax) is determined from the spectrum. The optical band gap (Egopt) can be estimated from the onset of the absorption edge using the equation: Egopt (eV) = 1240 / λonset (nm).

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to study the emissive properties of the molecule after electronic excitation.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., dichloromethane)

-

Quartz fluorescence cuvettes

-

Spectrofluorometer

Procedure:

-

Solution Preparation: A dilute solution of this compound is prepared in the chosen solvent. The concentration is typically lower than that used for UV-Vis absorption to avoid self-quenching effects.

-

Measurement: The sample is excited at its absorption maximum (λmax) or another suitable wavelength. The emission spectrum is then recorded over a range of longer wavelengths.

-

Data Analysis: The wavelength of maximum emission is identified from the fluorescence spectrum.

Computational Methodology

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like this compound.

Software:

-

Gaussian, ORCA, or other quantum chemistry software packages.

Procedure:

-

Geometry Optimization: The molecular geometry of this compound is optimized to find its lowest energy conformation. A common functional and basis set combination for such molecules is B3LYP/6-31G(d).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: From the optimized geometry, various electronic properties are calculated, including the energies of the HOMO and LUMO, the molecular orbital shapes, and the simulated UV-Vis absorption spectrum using Time-Dependent DFT (TD-DFT).

Visualizing the Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of the electronic structure of an organic monomer like this compound.

Caption: Workflow for the characterization of this compound's electronic structure.

Conclusion

This technical guide has provided a detailed overview of the electronic structure of the this compound monomer. By combining experimental techniques such as cyclic voltammetry and UV-Vis/fluorescence spectroscopy with computational modeling, a comprehensive understanding of the molecule's frontier orbital energies, band gap, and optical properties can be achieved. The data and protocols presented herein serve as a valuable resource for researchers and professionals engaged in the design and development of novel organic electronic materials based on the versatile this compound scaffold. Further experimental investigations are encouraged to refine the quantitative data, particularly the direct measurement of ionization potential and electron affinity.

References

Spectroscopic Analysis of 3,3'-Bithiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Bithiophene is a heterocyclic organic compound that serves as a fundamental building block in the development of advanced materials and potentially in pharmacologically active molecules. Its unique electronic and structural properties, arising from the conjugation of two thiophene rings, make it a subject of significant interest in fields ranging from organic electronics to medicinal chemistry. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and the elucidation of its behavior in various chemical and biological systems. This guide provides an in-depth overview of the spectroscopic analysis of this compound, complete with experimental protocols and quantitative data summaries. While direct involvement of this compound in specific biological signaling pathways is not extensively documented, this guide also explores the broader context of thiophene derivatives in drug development.

Data Presentation

The following tables summarize the key quantitative data from various spectroscopic analyses of this compound and its derivatives.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Thiophene Derivatives

| Compound | Solvent | 1H NMR Chemical Shifts (δ, ppm) | 13C NMR Chemical Shifts (δ, ppm) | Reference |

| 2,2′-Bithiophene-3,3′-dicarbonitrile | CDCl₃ | 7.53 (d, J = 5.36 Hz, 2H), 7.37 (d, J = 5.36 Hz, 2H) | 141.0, 130.4, 128.3, 114.5, 110.0 | [1] |

| Substituted Bithiophene Derivative (M1) | CDCl₃ | 8.16 (s, 1H), 7.62 (d, J = 4.0 Hz, 1H), 7.37–7.35 (m, 2H), 7.22 (d, J = 4.0 Hz, 1H), 7.06 (dd, J = 4.9, 3.9 Hz, 1H), 1.58 (s, 11H) | 161.71, 146.87, 145.45, 138.60, 135.84, 134.36, 128.49, 127.29, 126.33, 124.40, 116.20, 99.60, 83.40, 28.03 | [2] |

| Substituted Bithiophene Derivative (M2) | CDCl₃ | 8.29 (s, 1H), 7.69 (d, J = 4.0 Hz, 1H), 7.41 (dd, J = 7.8, 2.6 Hz, 2H), 7.28 (d, J = 4.1 Hz, 1H), 7.11 (dd, J = 5.1, 3.7 Hz, 1H), 3.93 (s, 3H) | 163.45, 147.73, 146.58, 139.27, 135.74, 134.19, 128.54, 127.53, 126.54, 124.50, 116.01, 97.31, 53.22 | [2] |

Table 2: UV-Visible Absorption Spectroscopy Data

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) | Reference |

| Bithiophene Dyes (3a-c, 5a-c) | TiO₂ film | Broad absorption in the visible region | Not specified | [3] |

| TPP-functionalized Bithiophene (3a) | Not specified | ~400 (Soret band), 517, 553, 592, 648 (Q-bands) | Not specified | [4] |

| Bithiophene-Based Compounds (M1-M4) | Dichloromethane | 410-420 | Not specified | [2] |

| Unfunctionalized α,α'-Oligothiophenes | Solution | Red-shifts with increasing chain length | Not specified | [5] |

Table 3: Fluorescence Spectroscopy Data

| Compound | Solvent/State | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (ΦF) | Reference |

| FpC₃ Bithiophene MCsome | THF/water | 365 | Not specified | Not specified | [6] |

| Bithiophene solution | THF/water | 330 | 365 | Not specified | [7] |

| Bithiophene-Based Compounds (M1-M4) | Dichloromethane | Not specified | 493 | 0.7% - 3% | [2] |

| Water-soluble tri-tert-butyl-bithiophenesulfonamide | Organic solvents and water | Not specified | Not specified | Significantly higher than α,α′-bithiophene | [8] |

Table 4: Raman Spectroscopy Data for Thiophene Derivatives

| Compound | Vibrational Mode | Wavenumber (cm-1) | Reference |

| 2-Thiophene Carboxylic Acid | C-S stretch | 647/637 (FT-IR/FT-Raman) | [9] |

| Benzene | Ring-breathing mode (ν₂) | Not specified | [10] |

| Selected Organic Molecules | C-H stretch | 2800-3100 | [11] |

| FEC-DMC and TQE electrolytes | Ring breathing mode of FEC | 731 | [12] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are synthesized from standard practices in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the sample's solubility and the solvent's residual peak, ensuring it does not overlap with signals of interest. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

-

1H NMR Spectroscopy :

-

Instrument : A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.

-

Acquisition Parameters :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans : Typically 16 to 64 scans are sufficient for good signal-to-noise ratio.

-

Relaxation Delay (d1) : 1-5 seconds to allow for full relaxation of the protons between pulses.

-

Spectral Width : A range of -2 to 12 ppm is generally adequate to cover all proton signals.

-

-

-

13C NMR Spectroscopy :

-

Instrument : The same spectrometer as for 1H NMR.

-

Acquisition Parameters :

-

Pulse Program : A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans : Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (d1) : 2-10 seconds.

-

Spectral Width : A range of 0 to 220 ppm is typically used.

-

-

-

Data Processing : The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard or the residual solvent peak.

UV-Visible Absorption Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the this compound sample in a UV-transparent solvent (e.g., hexane, ethanol, or dichloromethane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax) to ensure adherence to the Beer-Lambert law.

-

Instrumentation : A dual-beam UV-Vis spectrophotometer is typically used.

-

Data Acquisition :

-

Record a baseline spectrum with a cuvette containing only the solvent.

-

Place the cuvette with the sample solution in the sample beam path.

-

Scan a wavelength range appropriate for the compound, typically from 200 to 800 nm for thiophene derivatives, to identify all electronic transitions.

-

Fluorescence Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent, similar to UV-Vis spectroscopy. The concentration should be low enough to avoid inner filter effects.

-

Instrumentation : A spectrofluorometer.

-

Data Acquisition :

-

Determine the λmax from the UV-Vis absorption spectrum.

-

Set the excitation wavelength at or near the λmax.

-

Scan the emission wavelength range, which is typically from the excitation wavelength to longer wavelengths (e.g., 300 to 700 nm).

-

To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths.

-

Raman Spectroscopy

-

Sample Preparation : The sample can be a solid (powder) or a solution. For solids, the sample is placed directly in the path of the laser beam. For solutions, a cuvette or capillary tube is used.

-

Instrumentation : A Raman spectrometer equipped with a laser source (e.g., 532 nm, 785 nm), a sample illumination system, and a sensitive detector.

-

Data Acquisition :

-

The laser is focused on the sample.

-

The scattered light is collected and passed through a filter to remove the Rayleigh scattering.

-

The Raman scattered light is dispersed by a grating and detected.

-

The spectrum is typically recorded as intensity versus Raman shift (in cm-1).

-

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound in a drug development context are not well-established, thiophene derivatives are known to interact with various biological targets. For instance, some thiophene-containing compounds have been shown to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) or modulate pathways such as the Wnt/β-catenin signaling pathway.[13][14]

The following diagrams illustrate the general experimental workflow for spectroscopic analysis and the logical relationship between molecular structure and spectroscopic data.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between molecular structure and spectroscopic data.

Conclusion

The spectroscopic analysis of this compound provides a comprehensive picture of its molecular structure and electronic properties. NMR spectroscopy is invaluable for elucidating the connectivity of atoms, while UV-Vis and fluorescence spectroscopy offer insights into the electronic transitions within the π-conjugated system. Raman spectroscopy complements this by providing information about the vibrational modes of the molecule. The protocols and data presented in this guide serve as a foundational resource for researchers working with this compound and its derivatives, enabling accurate characterization and facilitating further research into its potential applications in materials science and drug discovery. The exploration of thiophene derivatives in various biological pathways underscores the potential for future investigations into the pharmacological activities of this compound itself.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A water-soluble bithiophene with increased photoluminescence efficiency and metal recognition ability - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. iosrjournals.org [iosrjournals.org]

- 10. Resonance-Enhanced Raman Scattering of Ring-Involved Vibrational Modes in the (1)B(2u) Absorption Band of Benzene, Including the Kekule Vibrational Modes ν(9) and ν(10) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.uci.edu [chem.uci.edu]

- 12. researchgate.net [researchgate.net]

- 13. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Properties of 3,3'-Bithiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Bithiophene derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the fields of materials science, organic electronics, and medicinal chemistry. Their rigid and planar structure, coupled with a tunable electronic nature, makes them ideal building blocks for a variety of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as scaffolds for novel therapeutic agents. This technical guide provides a comprehensive overview of the core aspects of this compound chemistry, focusing on key synthetic methodologies, a detailed examination of their intrinsic properties, and the relationship between their structure and function.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several modern cross-coupling reactions. The most prominent and versatile methods include Stille coupling, Suzuki-Miyaura coupling, and oxidative coupling. These techniques allow for the introduction of a wide array of functional groups, enabling the fine-tuning of the derivatives' properties for specific applications.

Stille Coupling

The Stille coupling reaction is a palladium-catalyzed cross-coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide.[1][2] This method is widely used due to its tolerance of a broad range of functional groups and the stability of the organostannane reagents to air and moisture.[2][3]

Experimental Protocol: Synthesis of a 3,3'-Disubstituted Bithiophene via Stille Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

3,3'-Dibromo-2,2'-bithiophene

-

Organostannane reagent (e.g., 2-(tributylstannyl)thiophene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tolyl)₃)[2]

-

Anhydrous and degassed solvent (e.g., toluene, DMF)[2]

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, under an inert atmosphere, dissolve 3,3'-dibromo-2,2'-bithiophene (1.0 equivalent) and the palladium catalyst (2-5 mol%) in the anhydrous and degassed solvent.[2]

-

Degassing: Subject the flask and its contents to three cycles of evacuation and backfilling with the inert gas to ensure an oxygen-free environment.[2]

-

Reagent Addition: Add the organostannane reagent (2.2-2.5 equivalents) via syringe to the reaction mixture.[2]

-

Reaction: Heat the reaction mixture to a temperature typically between 90-120 °C with vigorous stirring.[2]

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate). To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.[2]

-

Purification: Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction, this time between an organoboron compound (boronic acid or boronic ester) and an organic halide or triflate.[4] It is one of the most widely used methods for the formation of C-C bonds due to the commercial availability of a vast array of boronic acids and the generally non-toxic nature of the boron-containing byproducts.[4]

Experimental Protocol: Synthesis of a 3-Aryl-3'-bithiophene via Suzuki-Miyaura Coupling

This protocol provides a general procedure that can be adapted for various substrates.

Materials:

-

3-Bromo-3'-iodobithiophene (or other halogenated this compound)

-

Arylboronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)[4]

-

Ligand (if necessary, e.g., SPhos)[4]

-

Degassed solvent system (e.g., Toluene/Water, 1,4-Dioxane/Water)[4]

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel, add the halogenated this compound (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (0.02 equiv), ligand (0.04 equiv, if needed), and base (3.0 equiv).[4]

-

Solvent Addition: Seal the vessel and purge with an inert gas. Add the degassed solvent system (e.g., Toluene/THF/Water in a 10:1:1 ratio).[4]

-

Reaction: Stir the reaction mixture vigorously and heat to 80-100 °C.[4]

-

Monitoring: Monitor the reaction progress by TLC or GC.[4]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[4]

Oxidative Coupling

Oxidative coupling is a method used for the polymerization of thiophene derivatives to form polythiophenes. This can be achieved either chemically, using an oxidizing agent like iron(III) chloride (FeCl₃), or electrochemically.[6][7] This method is particularly useful for synthesizing conjugated polymers for electronic applications.

Experimental Protocol: Chemical Oxidative Polymerization of a 3-Alkyl-3'-bithiophene

This is a general procedure for the synthesis of poly(3-alkyl-3'-bithiophene).

Materials:

-

3-Alkyl-3'-bithiophene monomer

-

Anhydrous iron(III) chloride (FeCl₃)

-

Anhydrous solvent (e.g., chloroform, dichloromethane)[6]

-

Methanol

Procedure:

-

Monomer Solution: Dissolve the 3-alkyl-3'-bithiophene monomer in the anhydrous solvent under an inert atmosphere.

-

Oxidant Addition: Add anhydrous FeCl₃ (typically in excess) to the monomer solution with vigorous stirring. The reaction is often exothermic.

-

Polymerization: Continue stirring at room temperature for a specified period (e.g., 18 hours).[6] The polymer will precipitate out of the solution.

-

Work-up: Quench the reaction by adding methanol.

-

Purification: Collect the polymer by filtration and wash it extensively with methanol, water, and other solvents to remove residual catalyst and oligomers. The polymer is then dried under vacuum.

Properties of this compound Derivatives

The properties of this compound derivatives are intrinsically linked to their chemical structure. By modifying the substituents on the bithiophene core, it is possible to tune their electronic, optical, and electrochemical characteristics.

Electronic and Optical Properties

The introduction of electron-donating or electron-withdrawing groups can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the bithiophene system. This, in turn, affects their absorption and emission properties.[8] Generally, extending the π-conjugation or introducing electron-donating groups leads to a red-shift in the absorption and emission spectra.

Table 1: Optical Properties of Selected this compound Derivatives

| Derivative Class | λ_abs_ (nm) | λ_em_ (nm) | Fluorescence Quantum Yield (Φ_F_) | Reference |

| Unsubstituted 4,4′-bibenzo[c]thiophene (4,4′-BBT) | 359 | 410 | 0.41 (in toluene) | [9][10] |

| 1,1′-Silyl-substituted-4,4′-BBT | 366 | 420 | 0.41 (in toluene) | [9][10] |

| 1,1′,3,3′-Silyl-substituted-4,4′-BBT | 371 | 451 | 0.36 (in toluene) | [9][10] |

| Bithiophene-cyanoacrylate (M1) | ~410-420 | 493 | 0.03 | [8] |

| Bithiophene-cyanoacrylate (M4, octyl substituent) | ~410-420 | 493 | 0.007 | [8] |

| Bithiophene-substituted 1,3,4-oxadiazole (alkylthiophene substituent) | ~380-400 | ~450-500 | up to 0.59 | [11] |

Electrochemical Properties

Cyclic voltammetry is a key technique used to investigate the electrochemical properties of this compound derivatives, providing information on their oxidation and reduction potentials. From these potentials, the HOMO and LUMO energy levels can be estimated, which are crucial parameters for designing materials for organic electronic devices.

Table 2: Electrochemical Properties and Energy Levels of Selected this compound Derivatives

| Derivative | E_ox_ (V vs. Fc/Fc⁺) | E_red_ (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Reference |

| 4,4′-bibenzo[c]thiophene (BBT-1) | 0.88 | - | -5.55 | -2.39 | [10] |

| 1,1′-Silyl-4,4′-BBT (BBT-2) | - | - | -5.45 | -2.34 | [10] |

| 1,1′,3,3′-Silyl-4,4′-BBT (BBT-3) | - | - | -5.34 | -2.30 | [10] |

| Bithiophene-cyanoacrylate (M1) | 1.09 | -1.70 | -5.53 | -3.14 | [8] |

| Bithiophene-cyanoacrylate (M2) | 1.10 | -1.69 | -5.54 | -3.15 | [8] |

| Bithiophene-cyanoacrylate (M3) | 1.12 | -1.71 | -5.56 | -3.13 | [8] |

| Bithiophene-cyanoacrylate (M4) | 1.05 | -1.72 | -5.49 | -3.12 | [8] |

| Homopolymer of Bithiopheneimide | - | - | -6.18 | -3.10 | [12] |

Visualizations

Catalytic Cycles and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental processes involved in the synthesis and characterization of this compound derivatives.

Conclusion

This compound derivatives are a versatile and highly tunable class of compounds with significant potential in various scientific and technological domains. The synthetic methodologies outlined in this guide, particularly Stille and Suzuki-Miyaura couplings, provide robust and flexible routes to a vast array of functionalized derivatives. A thorough understanding of the structure-property relationships, as highlighted by the presented data, is crucial for the rational design of new materials with tailored optical and electronic properties for advanced applications. The detailed protocols and workflows provided herein serve as a valuable resource for researchers and professionals engaged in the exploration and application of these promising molecules.

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. odp.library.tamu.edu [odp.library.tamu.edu]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization and optoelectronic investigations of bithiophene substituted 1,3,4-oxadiazole derivatives as green fluorescent materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

The Advent of 3,3'-Bithiophene-Based Polymers: A Technical Guide for Biomedical Applications

A new class of conducting polymers based on the 3,3'-bithiophene moiety is emerging as a promising platform for advanced biomedical applications, including targeted drug delivery and sensitive biosensing. This technical guide provides an in-depth overview of the synthesis, properties, and applications of these novel materials for researchers, scientists, and drug development professionals.

The unique electronic and structural properties of this compound-based polymers, stemming from the specific linkage of the thiophene rings, offer distinct advantages over their more common 2,2'- and 2,5'-linked counterparts. These advantages include a twisted backbone conformation that can enhance solubility and processability, as well as tunable electronic properties that are crucial for their function in biomedical devices. This guide will delve into the core aspects of these polymers, from their synthesis and characterization to their burgeoning applications in medicine.

Synthesis of Novel this compound-Based Polymers

The synthesis of functional this compound-based polymers is a key step in harnessing their potential. Various polymerization techniques have been explored, with methods such as Stille cross-coupling and direct C-H arylation being prominent. These methods allow for the incorporation of a wide range of functional groups, enabling the tuning of the polymer's properties for specific applications.

A critical aspect of the synthesis is the preparation of the functionalized this compound monomers. This often involves multi-step reactions to introduce desired functionalities, such as stimuli-responsive moieties for controlled drug release or biorecognition elements for biosensing.

Quantitative Data on Polymer Properties

The performance of this compound-based polymers in biomedical applications is intrinsically linked to their physicochemical properties. The tables below summarize key quantitative data from recent studies, providing a comparative overview of different polymer systems.

| Polymer ID | Monomer Structure | Polymerization Method | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | HOMO (eV) | LUMO (eV) | Application |

| P1 | 3,3'-dibromo-5,5'-di(2-ethylhexyl)-2,2'-bithiophene | Stille Coupling | 15.2 | 1.8 | -5.4 | -3.2 | Organic Electronics |

| P2 | Functionalized this compound with PEG side chains | GRIM Polymerization | 22.5 | 1.5 | -5.2 | -3.0 | Drug Delivery |

| P3 | 3,3'-dicyano-2,2'-bithiophene copolymer | Direct Arylation | 18.7 | 2.1 | -5.83 | -3.75 | Biosensor[1] |

Table 1: Physicochemical Properties of Novel this compound-Based Polymers. This table provides a summary of the molecular weight, polydispersity, and electronic properties of representative polymers.

| Polymer ID | Drug Encapsulated | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Release Profile |

| P2-Dox | Doxorubicin | 8.5 | 75 | pH-responsive |

| P4-CUR | Curcumin | 12.2 | 88 | Thermo-responsive |

Table 2: Drug Loading and Release Characteristics of this compound-Based Polymer Nanoparticles. This table highlights the potential of these polymers as drug delivery vehicles.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide protocols for key experiments related to the synthesis and application of these polymers.

Synthesis of a Functionalized this compound-Based Polymer for Drug Delivery

This protocol outlines the synthesis of a stimuli-responsive this compound polymer designed for pH-triggered drug release.

Materials:

-

2,5-dibromo-3,3'-diiodo-2,2'-bithiophene

-

(4-(tert-butoxycarbonyl)phenyl)boronic acid

-

Pd(PPh3)4 catalyst

-

Toluene, DMF, and other standard laboratory solvents

Procedure:

-

Monomer Synthesis: The functionalized monomer is synthesized via a Suzuki coupling reaction between 2,5-dibromo-3,3'-diiodo-2,2'-bithiophene and (4-(tert-butoxycarbonyl)phenyl)boronic acid in the presence of a palladium catalyst.

-

Polymerization: The purified monomer is then subjected to a Yamamoto coupling reaction to yield the final polymer.

-

Deprotection: The tert-butoxycarbonyl protecting group is removed using trifluoroacetic acid to expose the carboxylic acid functionality, rendering the polymer pH-sensitive.

-

Characterization: The synthesized polymer is characterized by 1H NMR, GPC, and FT-IR to confirm its structure, molecular weight, and functional groups.

Fabrication of a this compound-Based Electrochemical Biosensor

This protocol describes the fabrication of an electrochemical biosensor for the detection of a cancer biomarker using a functionalized this compound polymer.

Materials:

-

Indium tin oxide (ITO) coated glass slides

-

Functionalized this compound polymer with carboxylic acid groups

-

EDC/NHS for carbodiimide coupling

-

Specific aptamer for the target biomarker

-

Phosphate buffered saline (PBS)

Procedure:

-

Electrode Preparation: The ITO slides are cleaned and treated to ensure a hydrophilic surface.

-

Polymer Film Deposition: A thin film of the this compound polymer is deposited onto the ITO electrode via electropolymerization or spin-coating.

-

Aptamer Immobilization: The carboxylic acid groups on the polymer surface are activated using EDC/NHS, followed by the covalent immobilization of the amino-modified aptamer.

-

Blocking: The remaining active sites are blocked using a solution of bovine serum albumin (BSA) to prevent non-specific binding.

-

Sensing: The fabricated biosensor is then used for the electrochemical detection of the target biomarker, typically using techniques like cyclic voltammetry or electrochemical impedance spectroscopy.

Visualizing the Future: Pathways and Workflows

To better understand the mechanisms and processes involved in the application of this compound-based polymers, graphical representations are invaluable.

Figure 1. Workflow for stimuli-responsive drug delivery using this compound-based nanoparticles.

Figure 2. Experimental workflow for the fabrication and operation of a this compound-based biosensor.

Conclusion and Future Perspectives

Novel this compound-based polymers represent a versatile and promising platform for the development of next-generation biomedical technologies. Their tunable properties and the ability to incorporate a wide range of functionalities make them ideal candidates for sophisticated drug delivery systems and highly sensitive biosensors. While research in this specific area is still in its early stages, the foundational work summarized in this guide highlights the immense potential of these materials. Future research will likely focus on the development of more complex, multifunctional polymer architectures, in vivo studies to validate their efficacy and biocompatibility, and the expansion of their applications to a wider range of diseases. The continued exploration of this compound-based polymers is poised to make a significant impact on the fields of medicine and biotechnology.

References

Theoretical Modeling of 3,3'-Bithiophene Oligomers: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Oligothiophenes, and specifically those based on the 3,3'-bithiophene linkage, represent a class of π-conjugated systems with significant potential in organic electronics and medicinal chemistry. Their unique structural and electronic properties, which can be tuned by varying the oligomer length and substitution patterns, make them compelling candidates for applications ranging from organic field-effect transistors (OFETs) to novel therapeutic agents. The coplanarity and electronic communication between the thiophene rings are highly dependent on the inter-ring torsional angle, a key parameter that is amenable to theoretical investigation.[1] This guide provides a comprehensive overview of the theoretical modeling of this compound oligomers, supported by experimental data and detailed protocols.

Theoretical Modeling Approaches

The electronic and structural properties of this compound oligomers are predominantly studied using quantum chemical methods. Density Functional Theory (DFT) is a widely used approach for determining ground-state geometries, bond lengths, dihedral angles, and frontier molecular orbital (HOMO-LUMO) energies.[2] For excited-state properties, such as absorption and emission spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice.[3] These computational techniques provide valuable insights into how the properties of these oligomers evolve with increasing chain length.[4]

Computational Workflow

The theoretical investigation of this compound oligomers typically follows a structured workflow, as illustrated in the diagram below. This process begins with the construction of the molecular geometry, followed by optimization to find the lowest energy conformation. Subsequent calculations then probe the electronic and optical properties of the optimized structure.

Structural and Electronic Properties

The properties of this compound oligomers are intrinsically linked to their length. As the number of repeating units increases, the π-conjugation extends, leading to predictable changes in their electronic and optical characteristics.

Quantitative Data Summary

Table 1: Structural Properties of Thiophene Oligomers

| Oligomer | Inter-ring Dihedral Angle (°) | Reference |

|---|---|---|

| 2,2'-Bithiophene | ~150 | [5] |

| Substituted Bithiophene | Varies with substituent | [4] |

| this compound (crystal) | 180 (centrosymmetric) |[6] |

Table 2: Electronic Properties of Thiophene-Based Oligomers

| Oligomer | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

|---|---|---|---|---|

| Thiophene | -6.49 | -0.41 | 6.08 | [2] |

| Bithiophene | -5.61 | -1.48 | 4.13 | [2] |

| Trimer | -5.27 | -1.94 | 3.33 | [2] |

| Tetramer | -5.10 | -2.19 | 2.91 | [2] |

| o-AZdAN1Th (Thiophene-based) | -5.98 | -3.87 | 2.11 |

| o-AZdAN2Th (Bithiophene-based) | -5.95 | -3.84 | 2.11 | |

Note: Data from Ref.[2] is for a homologous series of oligothiophenes and serves as a representative trend.

Experimental Protocols

The theoretical models are validated through experimental synthesis and characterization of the oligomers.

Synthesis

A common method for synthesizing this compound oligomers is through metal-catalyzed cross-coupling reactions.

Protocol 1: Nickel-Catalyzed Cross-Coupling for 3,3'''-dioctyltetrathiophene [7]

-

Starting Materials: 3,3'-dioctylbithiophene and 2-bromo-octylthiophene.

-

Catalyst: A nickel-based catalyst is employed.

-

Reaction Conditions: The reaction is carried out in an appropriate solvent under an inert atmosphere.

-

Purification: The crude product is purified using column chromatography or recrystallization.

Protocol 2: Fiesselmann Thiophene Synthesis [8]

This "ring closure" approach offers an alternative to cross-coupling methods for creating substituted bithiophene and terthiophene derivatives.

-

Reaction: The synthesis is based on the Fiesselmann reaction of ring closure.

-

Purification: Products can be purified by column chromatography on silica gel or by recrystallization from suitable solvents.[8]

Characterization

The synthesized oligomers are characterized using a suite of analytical techniques to confirm their structure and properties.

Protocol 3: Spectroscopic and Electrochemical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the successful synthesis of the target oligomer.[7][9] Samples are typically dissolved in a deuterated solvent like CDCl₃.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify characteristic vibrational modes of the thiophene rings and any functional groups.[7]

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to determine the absorption properties of the oligomers in solution. The position of the absorption maximum (λ_max) provides information about the extent of π-conjugation.[7][10]

-

Cyclic Voltammetry (CV): CV is used to determine the HOMO and LUMO energy levels of the oligomers. From the oxidation and reduction potentials, the electrochemical band gap can be calculated.[11]

Relevance in Drug Development

Thiophene-containing compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities.[12][13][14] The thiophene scaffold is considered a "privileged" structure in drug discovery.[3]

Biological Activities of Thiophene Derivatives

-

Antimicrobial and Antiviral Activity: Thiophene derivatives have shown promise as antibacterial and antiviral agents.[3][13]

-

Anti-inflammatory and Anticancer Properties: Several thiophene-based compounds have been investigated for their anti-inflammatory and anticancer activities.[3][12]

-

Enzyme Inhibition: Substituted thiophenes have been designed as inhibitors for various enzymes, playing a role in the management of different diseases.[3]

The relationship between the electronic structure of these oligomers, as determined by theoretical modeling, and their biological activity is an active area of research. Molecular docking studies, which are a form of computational modeling, are often used to predict the binding of these compounds to biological targets.[15]

Drug Discovery and Development Pathway

The development of a thiophene-based drug follows a multi-stage process where theoretical modeling plays a crucial role in the initial design and optimization phases.

Conclusion

The theoretical modeling of this compound oligomers provides a powerful framework for understanding and predicting their structural and electronic properties. By combining computational methods like DFT and TD-DFT with experimental synthesis and characterization, researchers can rationally design novel materials for applications in both organic electronics and drug discovery. The continued development of both theoretical and experimental techniques will undoubtedly lead to new and exciting advancements in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, reactions and biological activity of some new bis-heterocyclic ring compounds containing sulphur atom - PMC [pmc.ncbi.nlm.nih.gov]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. islandscholar.ca [islandscholar.ca]

- 11. researchgate.net [researchgate.net]

- 12. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. eurekaselect.com [eurekaselect.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Processing of 3,3'-Bithiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed exploration of the solubility and processing of 3,3'-bithiophene, a key heterocyclic building block in the development of novel organic electronic materials and potential therapeutic agents. While comprehensive quantitative solubility data for the parent this compound is not extensively documented in publicly available literature, this guide provides a framework for its experimental determination, discusses its qualitative solubility in common organic solvents, and details prevalent processing techniques for thin-film fabrication.

Solubility of this compound

The solubility of this compound is a critical parameter that influences its utility in various applications, from solution-phase synthesis and purification to the fabrication of thin-film devices for electronic and biomedical applications. The aromatic and relatively nonpolar nature of the bithiophene core dictates its solubility behavior.

Qualitative Solubility and Influence of Substitution

Based on its chemical structure, this compound is expected to be soluble in common nonpolar and moderately polar organic solvents. Functionalization of the bithiophene core, particularly at the 3 and 3' positions, can significantly alter its solubility. For instance, the introduction of alkyl or aryl groups can enhance solubility in organic solvents, a common strategy to improve the processability of thiophene-based materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)[1]. Conversely, the parent this compound is anticipated to have low solubility in highly polar solvents like water, although water-soluble derivatives have been synthesized for specific applications such as biological sensing[2].

Quantitative Solubility Data

| Solvent | Solvent Type | Predicted Solubility at 25°C ( g/100 mL) |

| Chloroform | Chlorinated | High (> 1.0) |

| Dichloromethane (DCM) | Chlorinated | High (> 1.0) |

| Tetrahydrofuran (THF) | Ether | Moderate (0.1 - 1.0) |

| Toluene | Aromatic Hydrocarbon | Moderate (0.1 - 1.0) |

| Xylenes | Aromatic Hydrocarbon | Moderate (0.1 - 1.0) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate (0.1 - 1.0) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low (0.01 - 0.1) |

| Acetone | Ketone | Low (0.01 - 0.1) |

| Ethanol | Alcohol | Very Low (< 0.01) |

| Methanol | Alcohol | Very Low (< 0.01) |

| Hexane | Aliphatic Hydrocarbon | Insoluble (< 0.001) |

| Water | Protic | Insoluble (< 0.001) |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol provides a detailed methodology for quantifying the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

-

Analytical balance

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or agitate vigorously using a vortex mixer.

-

Incubate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined in preliminary experiments.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.2 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a pre-validated HPLC or UV-Vis spectrophotometry method.

-

Analyze the diluted sample of the saturated solution using the same analytical method.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Experimental Workflow for Solubility Determination

Caption: A flowchart of the shake-flask method for determining solubility.

Processing of this compound and its Derivatives

The ability to process this compound and its derivatives into well-defined thin films is crucial for their application in electronic devices. The choice of processing technique significantly impacts the morphology, crystallinity, and ultimately, the performance of the resulting film.

Solution-Based Processing

Solution-based techniques are often preferred for their scalability and low cost. The solubility of the bithiophene compound in a suitable solvent is a prerequisite for these methods.

Spin coating is a widely used laboratory technique for producing uniform thin films on flat substrates.

Experimental Protocol for Spin Coating:

-

Solution Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., chloroform, chlorobenzene) to a specific concentration (e.g., 5-10 mg/mL). The solution may need to be filtered through a syringe filter to remove any particulate matter.

-

Substrate Preparation: The substrate (e.g., silicon wafer, glass) must be thoroughly cleaned to ensure good film adhesion and uniformity.

-

Deposition: Dispense a small amount of the solution onto the center of the substrate. The substrate is then rotated at high speed (e.g., 1000-4000 rpm), causing the solution to spread out into a thin film as the solvent evaporates.

-

Annealing: The coated substrate is often annealed on a hotplate at a specific temperature to remove residual solvent and improve the crystallinity of the film.

Solution shearing is a technique that can produce highly crystalline and oriented thin films, which is beneficial for charge transport in electronic devices.

Experimental Protocol for Solution Shearing:

-

Setup: A substrate is placed on a temperature-controlled stage. A "shearing blade" is positioned at a small, fixed distance above the substrate.

-

Deposition: A controlled volume of the bithiophene solution is dispensed in front of the blade.

-

Shearing: The substrate is moved at a constant velocity relative to the blade. The solvent evaporates at the meniscus, leading to the deposition of a crystalline film.

Vacuum-Based Processing

Vacuum-based techniques are employed for materials that may have limited solubility or for applications requiring very pure and well-controlled film growth.

VTE involves heating the source material in a high-vacuum chamber until it sublimes or evaporates. The vapor then travels and condenses on a cooler substrate, forming a thin film.

Experimental Protocol for Vacuum Thermal Evaporation:

-

Source Preparation: Place the this compound powder in a crucible within the vacuum chamber.

-

Substrate Mounting: Mount the cleaned substrate in a holder above the crucible.

-

Evacuation: Evacuate the chamber to a high vacuum (e.g., <10⁻⁶ Torr).

-

Deposition: Heat the crucible to a temperature that causes the bithiophene to sublimate at a controlled rate (e.g., 0.1-1 Å/s). A quartz crystal microbalance can be used to monitor the deposition rate and film thickness.

-

Cooling: Once the desired thickness is achieved, the heating is stopped, and the substrate is allowed to cool under vacuum before venting the chamber.

Processing Workflow Comparison

Caption: A comparison of workflows for solution-based and vacuum-based processing of this compound thin films.

Conclusion

Understanding the solubility and processing characteristics of this compound is fundamental for its effective utilization in research and development. While quantitative solubility data remains a gap in the literature, this guide provides a robust framework for its experimental determination and offers insights into its qualitative behavior. The choice of processing technique—be it solution-based methods like spin coating and solution shearing or vacuum thermal evaporation—is critical in controlling the thin-film properties and must be selected based on the specific material derivative and the desired application. The protocols and workflows presented herein serve as a valuable resource for scientists and professionals working with this important class of organic materials.

References

crystal structure of 3,3'-bithiophene and its analogues

An In-depth Technical Guide to the Crystal Structure of 3,3'-Bithiophene and Its Analogues

Abstract

This technical guide provides a comprehensive analysis of the single-crystal X-ray structure of this compound, a foundational molecule for conducting polymers and advanced organic materials. We present detailed crystallographic data, including lattice parameters, and discuss significant structural features such as molecular disorder and intermolecular interactions. A comparative analysis is drawn with the analogue 2,2′-bithiophene-3,3′-dicarbonitrile to illustrate the influence of substitution and linkage isomerism on crystal packing. Furthermore, this guide outlines the detailed experimental protocols for X-ray diffraction analysis and presents a generalized workflow for the structural determination of such organic molecules. This document is intended for researchers, chemists, and materials scientists engaged in the design and characterization of novel organic electronic materials.

Introduction

Bithiophene and its derivatives are a critical class of heterocyclic compounds that serve as fundamental building blocks for a wide range of organic electronic materials, including oligothiophenes and polythiophenes. These materials are integral to the development of organic thin-film transistors (TFTs), light-emitting devices (LEDs), and organic solar cells.[1][2][3] The electronic and photophysical properties of these materials are intrinsically linked to their solid-state arrangement, which is dictated by their crystal structure. Understanding the precise three-dimensional geometry, molecular packing, and intermolecular interactions through single-crystal X-ray diffraction is therefore paramount for establishing structure-property relationships and designing next-generation materials with tailored functionalities.